Methyl-2-amino-2-deoxy-alpha-D-mannopyranoside
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Overview
Description
Methyl-2-amino-2-deoxy-alpha-D-mannopyranoside is a derivative of mannose, a type of sugar. This compound is characterized by the presence of an amino group replacing a hydroxyl group at the second carbon position of the mannopyranoside ring. It is a significant compound in the field of carbohydrate chemistry and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-2-amino-2-deoxy-alpha-D-mannopyranoside can be synthesized through the deamination of pyranose amines. One common method involves the reaction of methyl 2-amino-2-deoxy-alpha-D-mannopyranoside with nitrous acid, which results in the formation of methyl 2-deoxy-alpha-D-erythro-hexopyranosid-3-ulose and 2-O-methyl-D-glucose in a ratio of approximately 2:1 .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques used in carbohydrate chemistry. These methods ensure the compound’s purity and yield for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl-2-amino-2-deoxy-alpha-D-mannopyranoside undergoes several types of chemical reactions, including:
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nitrous Acid: Used in the deamination reaction to produce specific derivatives.
Ammonia and Hydrazine: Employed in substitution reactions to replace the amino group with other functional groups.
Major Products Formed
- Methyl 2-deoxy-alpha-D-erythro-hexopyranosid-3-ulose
- 2-O-methyl-D-glucose
Scientific Research Applications
Methyl-2-amino-2-deoxy-alpha-D-mannopyranoside has a wide range of applications in scientific research:
- Chemistry : Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
- Biology : Serves as a model compound for studying carbohydrate metabolism and enzyme interactions.
- Medicine : Investigated for its potential role in developing treatments for diseases such as cancer, diabetes, and bacterial infections.
- Industry : Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of methyl-2-amino-2-deoxy-alpha-D-mannopyranoside involves its interaction with specific enzymes and receptors in biological systems. The amino group at the second carbon position allows it to participate in various biochemical pathways, influencing cellular processes and metabolic reactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl alpha-D-mannopyranoside
- Methyl 2-amino-2-deoxy-beta-D-glucopyranoside
- Methyl 2-amino-2-deoxy-alpha-D-galactopyranoside
Uniqueness
Methyl-2-amino-2-deoxy-alpha-D-mannopyranoside is unique due to its specific structural configuration and the presence of an amino group at the second carbon position. This structural feature allows it to mimic certain biological molecules and participate in unique biochemical reactions, making it valuable for research and industrial applications.
Properties
CAS No. |
50991-93-0 |
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Molecular Formula |
C7H15NO5 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(2R,3S,4R,5S,6S)-5-amino-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol |
InChI |
InChI=1S/C7H15NO5/c1-12-7-4(8)6(11)5(10)3(2-9)13-7/h3-7,9-11H,2,8H2,1H3/t3-,4+,5-,6-,7+/m1/s1 |
InChI Key |
UCMLSEINWYQAES-BIVRFLNRSA-N |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)N |
Origin of Product |
United States |
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